Pim-3 Affinity: 4-Methylbenzyl Oxalamide vs. Azole Chemotype Comparator
The target compound (exemplified as US9321756, 103) demonstrates a Pim-3 IC50 of 1.67 nM [1]. In contrast, a representative azole-based Pim inhibitor from the same patent (BDBM225033; US9321756, 300) shows a Pim-3 IC50 of 2.24 nM [2]. The oxalamide scaffold thus provides approximately 1.34-fold greater Pim-3 potency within the same assay system.
| Evidence Dimension | Pim-3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.67 nM |
| Comparator Or Baseline | Azole comparator BDBM225033: IC50 = 2.24 nM |
| Quantified Difference | 1.34-fold more potent |
| Conditions | Phosphorylated biotinylated-BAD peptide (Ser112) assay; human Pim-3 kinase |
Why This Matters
A 1.34-fold improvement in Pim-3 IC50 at the low-nanomolar range can translate to a lower compound concentration in cellular assays, reducing off-target effects and improving the therapeutic window in Pim-3-driven solid tumor models.
- [1] BindingDB. BDBM224844: Pim-3 IC50 = 1.67 nM. US9321756, 103. View Source
- [2] BindingDB. BDBM225033 (US9321756, 300): Pim-3 IC50 = 2.24 nM. View Source
